molecular formula C16H21NO4 B1427283 Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate CAS No. 1338243-88-1

Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate

Cat. No. B1427283
CAS RN: 1338243-88-1
M. Wt: 291.34 g/mol
InChI Key: AAHYXLNOQOLLSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate” is unique and allows for diverse applications in scientific research.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 4-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)benzoate is used as a precursor in the synthesis of various cyclopropyl-containing amino acids. It demonstrates reactivity in Michael additions and Diels–Alder reactions, leading to protected amino acids for use in further chemical synthesis (Limbach, Lygin, Es-Sayed, & Meijere, 2009).

Applications in Peptide Synthesis

  • This compound is employed in the creation of peptides containing aminomalonate and (amino)(cyano)acetate residues. These peptides can undergo C-alkylation and react with Michael acceptors, contributing to the development of peptides with modified backbones, which are of interest in the study of peptide structure and function (Matt & Seebach, 1998).

Contribution to Liquid Crystalline Mixtures

  • In the field of materials science, derivatives of this compound have been incorporated into liquid crystalline mixtures. These mixtures are studied for their transition temperature, optical texture, density, and birefringence, which are critical properties in the development of new materials with unique optical and electronic characteristics (Shahina, Fakruddin, Subhan, & Rangappa, 2016).

Role in Polymerization Processes

  • In polymer science, tert-butoxy derivatives, closely related to this compound, are used as initiators for polymerization processes. Studies on such derivatives help in understanding the kinetics and mechanisms of polymerization, which is fundamental in creating various polymeric materials (Allen & Bevington, 1961).

Involvement in the Synthesis of Fluorescent Amino Acid Derivatives

  • This compound serves as a building block in synthesizing highly fluorescent amino acid derivatives. Such derivatives are valuable in biochemical and medical research, especially in developing fluorescent probes and markers for biological systems (Guzow, Szabelski, Malicka, & Wiczk, 2001).

Use in Developing Anti-Juvenile Hormone Agents

  • Derivatives of this compound have been studied for their potential as anti-juvenile hormone agents in pest control. These studies contribute significantly to the field of agricultural chemistry, providing insights into novel methods for pest management (Kuwano, Fujita, Furuta, & Yamada, 2008).

Mechanism of Action

The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine .

properties

IUPAC Name

methyl 4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(19)17-16(9-10-16)12-7-5-11(6-8-12)13(18)20-4/h5-8H,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYXLNOQOLLSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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